molecular formula C15H12O2S B13100319 4-(4-Methoxybenzoyl)thiobenzaldehyde

4-(4-Methoxybenzoyl)thiobenzaldehyde

Cat. No.: B13100319
M. Wt: 256.3 g/mol
InChI Key: GTMGZTSWFFHTSG-UHFFFAOYSA-N
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Description

4-(4-Methoxybenzoyl)thiobenzaldehyde is an organic compound characterized by the presence of a methoxybenzoyl group attached to a thiobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxybenzoyl)thiobenzaldehyde typically involves the reaction of 4-methoxybenzoyl chloride with thiobenzaldehyde. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxybenzoyl)thiobenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiobenzaldehyde moiety to a thiobenzyl alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Methoxybenzoyl)thiobenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methoxybenzoyl)thiobenzaldehyde involves its interaction with various molecular targets. The methoxybenzoyl group can participate in hydrogen bonding and π-π interactions, while the thiobenzaldehyde moiety can undergo nucleophilic addition reactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the methoxybenzoyl and thiobenzaldehyde groups, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C15H12O2S

Molecular Weight

256.3 g/mol

IUPAC Name

4-(4-methoxybenzoyl)thiobenzaldehyde

InChI

InChI=1S/C15H12O2S/c1-17-14-8-6-13(7-9-14)15(16)12-4-2-11(10-18)3-5-12/h2-10H,1H3

InChI Key

GTMGZTSWFFHTSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=S

Origin of Product

United States

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